molecular formula C12H21NO3 B6225969 tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate CAS No. 2770495-66-2

tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate

Cat. No.: B6225969
CAS No.: 2770495-66-2
M. Wt: 227.30 g/mol
InChI Key: XJNVOPNWCKSZTR-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a dimethylcyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then functionalized to introduce the formyl group. The final step involves the reaction of this intermediate with tert-butyl carbamate under controlled conditions to yield the desired product.

    Cyclopropyl Intermediate Preparation: The synthesis begins with the formation of the 2,2-dimethylcyclopropyl intermediate. This can be achieved through cyclopropanation reactions involving suitable precursors and catalysts.

    Formylation: The intermediate is then subjected to formylation reactions to introduce the formyl group. This step often requires the use of formylating agents such as formic acid or its derivatives.

    Carbamate Formation: The final step involves the reaction of the formylated intermediate with tert-butyl carbamate. This reaction is typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate involves its interaction with molecular targets through its reactive formyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved often include nucleophilic addition or substitution reactions, depending on the specific target and conditions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
  • tert-butyl N-[(2,2-dimethylcyclopropyl)methyl]carbamate
  • tert-butyl N-[(1-formyl-2-methylcyclopropyl)methyl]carbamate

Uniqueness

tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate is unique due to the presence of both the formyl and dimethylcyclopropyl groups. This combination imparts distinct chemical reactivity and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

2770495-66-2

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate

InChI

InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-7-12(8-14)6-11(12,4)5/h8H,6-7H2,1-5H3,(H,13,15)

InChI Key

XJNVOPNWCKSZTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(CNC(=O)OC(C)(C)C)C=O)C

Purity

95

Origin of Product

United States

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